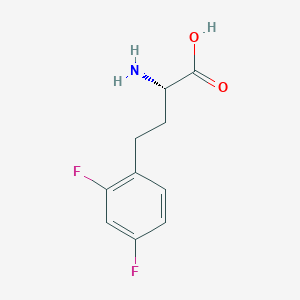

2,4-Difluoro-L-homophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Difluoro-L-homophenylalanine is a fluorinated amino acid with the molecular formula C10H11F2NO2. It is a derivative of L-homophenylalanine, where two hydrogen atoms on the phenyl ring are replaced by fluorine atoms at the 2 and 4 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of L-homophenylalanine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of 2,4-Difluoro-L-homophenylalanine may involve biocatalytic processes using genetically modified enzymes. For instance, phenylalanine dehydrogenase can be employed to catalyze the reductive amination of keto acids to produce L-homophenylalanine, which is then fluorinated to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Difluoro-L-homophenylalanine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted derivatives with nucleophiles.

Applications De Recherche Scientifique

2,4-Difluoro-L-homophenylalanine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Incorporated into peptides and proteins to study their structure and function.

Medicine: Potential use in the development of enzyme inhibitors and therapeutic agents.

Industry: Utilized in the production of fluorinated pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-L-homophenylalanine involves its incorporation into peptides and proteins, where the fluorine atoms can influence the compound’s electronic properties and stability. The fluorine atoms can form strong hydrogen bonds and alter the compound’s interaction with biological targets, such as enzymes and receptors .

Comparaison Avec Des Composés Similaires

- 2-Fluoro-L-homophenylalanine

- 4-Fluoro-L-homophenylalanine

- 2,4-Difluoro-D-homophenylalanine

Comparison: 2,4-Difluoro-L-homophenylalanine is unique due to the presence of two fluorine atoms, which can significantly enhance its stability and reactivity compared to mono-fluorinated analogs. This dual fluorination can also improve the compound’s binding affinity to biological targets, making it a valuable tool in drug discovery and development .

Activité Biologique

2,4-Difluoro-L-homophenylalanine (2,4-DFH) is a fluorinated derivative of the amino acid phenylalanine, characterized by the presence of two fluorine atoms at the 2 and 4 positions of its phenyl ring. This modification imparts unique properties that influence its biological activity, particularly in protein structure and function. Research into 2,4-DFH has revealed its potential applications in medicinal chemistry, enzyme inhibition, and protein engineering.

The chemical formula of 2,4-DFH is C₉H₉F₂N₁O₂. It is classified as a non-natural amino acid and can be synthesized through various fluorination methods. The incorporation of fluorine atoms enhances hydrophobic interactions within proteins, which can improve stability and crystallization properties essential for X-ray crystallography studies.

Incorporation into Proteins

2,4-DFH can be incorporated into proteins by substituting natural L-phenylalanine during protein synthesis. This process allows researchers to study the effects of fluorination on protein dynamics, stability, and interactions. The presence of fluorinated residues has been shown to alter enzymatic activity, potentially enhancing or inhibiting biological functions depending on the context.

Enzyme Interaction Studies

One significant area of research involves the interaction of 2,4-DFH with enzymes that normally utilize L-phenylalanine as a substrate. For example, studies have focused on phenylalanine hydroxylase, an enzyme crucial for dopamine production. The incorporation of 2,4-DFH can provide insights into the enzyme's mechanism and facilitate the development of new therapeutic strategies targeting related metabolic pathways.

Protein Stability and Function

Research has demonstrated that proteins incorporating 2,4-DFH exhibit altered stability profiles compared to their non-fluorinated counterparts. For instance, studies indicated that proteins with fluorinated amino acids showed improved diffraction quality in X-ray crystallography experiments due to enhanced packing within the crystal lattice.

Fluorinated Amino Acids in Drug Development

The unique properties of 2,4-DFH have led to its exploration in drug development. By modifying binding affinities through fluorination, researchers aim to design more effective inhibitors for various biological targets. The compound's ability to modulate interactions within peptide structures can lead to advancements in therapeutic agents targeting diseases associated with phenylalanine metabolism .

Comparative Analysis

The following table summarizes key characteristics and applications of various fluorinated amino acids related to 2,4-DFH:

| Compound Name | Fluorination Position | Unique Features |

|---|---|---|

| This compound | 2, 4 | Alters protein stability; used in enzyme studies |

| L-Phenylalanine | None | Natural amino acid; widely used in biology |

| Fmoc-3,4-difluoro-L-phenylalanine | 3, 4 | Enhanced lipophilicity; used in drug design |

| Fmoc-2,3-difluoro-L-homophenylalanine | 2, 3 | Different steric effects; alters peptide conformation |

The biological activity of 2,4-DFH is largely attributed to its interaction with specific molecular targets. The fluorine atoms influence binding affinities and selectivity towards these targets. This modulation can affect various biological pathways depending on the system under study .

Propriétés

IUPAC Name |

(2S)-2-amino-4-(2,4-difluorophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c11-7-3-1-6(8(12)5-7)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTYJIYAYABQKD-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)CC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.